Product packaging for IKK-2 Inhibitor XI(Cat. No.:)

IKK-2 Inhibitor XI

Cat. No.: B8774709
M. Wt: 261.30 g/mol
InChI Key: HKWYRLYHYBFHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of IKK Complex Architecture and Catalytic Subunits (IKKα, IKKβ)

The inhibitor of κB (IκB) kinase (IKK) complex serves as a central regulator in the activation of the nuclear factor-κB (NF-κB) transcription factor. nih.govnih.gov This complex is primarily composed of two catalytic subunits, IKKα (also known as IKK1) and IKKβ (also known as IKK2), and a regulatory subunit called NF-κB essential modulator (NEMO), or IKKγ. nih.govnih.gov IKKα and IKKβ are serine-threonine kinases that share significant sequence homology, approximately 50%, and a similar domain structure. nih.govnih.gov This structure includes an N-terminal kinase domain, a leucine (B10760876) zipper, and a helix-loop-helix dimerization domain. nih.gov

While structurally similar, IKKα and IKKβ have distinct functional roles. embopress.org IKKβ is the primary driver of the canonical NF-κB pathway in response to pro-inflammatory stimuli. embopress.org The kinase activity of both subunits is dependent on the phosphorylation of specific serine residues within their activation loops: S176 and S180 for IKKα, and S177 and S181 for IKKβ. nih.govijbs.com

Elucidation of Canonical and Non-Canonical NF-κB Activation Cascades

The activation of NF-κB is controlled by two main signaling pathways: the canonical and non-canonical pathways. mdpi.comnih.gov

The canonical pathway is a rapid and transient response to a wide array of stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as pathogen-associated molecular patterns. embopress.orgnih.gov This pathway is critically dependent on the activation of the IKK complex, specifically the IKKβ subunit. nih.govfrontiersin.org Upon activation, IKKβ phosphorylates the inhibitor of κBα (IκBα), which sequesters NF-κB dimers (typically p50/RelA) in the cytoplasm. nih.govelifesciences.org This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. elifesciences.orgdovepress.com The degradation of IκBα liberates the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival. dovepress.comatlasgeneticsoncology.org

The non-canonical pathway , in contrast, is a slower and more persistent process activated by a specific subset of TNF receptor superfamily members, such as BAFF-R and CD40L. nih.govfrontiersin.org This pathway is independent of IKKβ and NEMO, relying instead on the activation of NF-κB-inducing kinase (NIK) and subsequent activation of IKKα homodimers. nih.govmdpi.com Activated IKKα then phosphorylates the p100 subunit of the NF-κB2 precursor, leading to its processing into the mature p52 subunit. nih.govfrontiersin.org The resulting p52/RelB heterodimers then move to the nucleus to regulate genes primarily involved in lymphoid organogenesis and B-cell maturation. nih.govfrontiersin.org

Central Role of IKKβ (IKK2) in Cellular Signal Transduction and NF-κB Regulation

IKKβ (IKK2) holds a pivotal position in cellular signal transduction, primarily through its dominant role in the canonical NF-κB pathway. nih.govijbs.com Its kinase activity is significantly higher than that of IKKα in phosphorylating IκB proteins, making it the key mediator of NF-κB activation in response to the majority of inflammatory stimuli. ijbs.comdovepress.com The activation of IKKβ itself is a tightly regulated process, often involving upstream kinases such as TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase 3 (MEKK3). ijbs.comnih.gov Once activated, IKKβ phosphorylates IκBα at serines 32 and 36, a critical step for its degradation and the subsequent release of NF-κB. elifesciences.org

Beyond its role in IκBα phosphorylation, IKKβ can also directly phosphorylate the p65 (RelA) subunit of NF-κB at serine 536, which enhances its transcriptional activity. ijbs.comnih.gov The central importance of IKKβ is underscored by genetic studies demonstrating that its knockout is embryonically lethal in mice due to massive liver apoptosis, highlighting its critical role in protecting cells from TNF-α-induced cell death. ijbs.com This essential function solidifies IKKβ as a key node integrating various signaling inputs to regulate the pleiotropic effects of NF-κB. researchgate.net

Academic Rationale for Pharmacological Modulation of IKK2 Activity

The central role of IKK2 in the canonical NF-κB pathway, which is frequently dysregulated in numerous diseases, provides a strong rationale for its pharmacological modulation. nih.govfrontiersin.org Aberrant or chronic activation of NF-κB is a hallmark of many inflammatory conditions, autoimmune disorders, and various types of cancer. dovepress.comontosight.ai Therefore, inhibiting IKK2 activity presents a promising therapeutic strategy to downregulate pro-inflammatory and pro-survival signaling pathways. nih.govscbt.com

The development of specific IKK2 inhibitors is an active area of research. biorxiv.orgresearchgate.net These inhibitors are valuable tools for dissecting the intricate roles of the NF-κB pathway in different cellular contexts and for validating IKK2 as a therapeutic target. scbt.comnih.gov By selectively blocking IKK2, researchers can study the downstream consequences on gene expression, cytokine production, and cellular responses to various stimuli. scbt.com The pursuit of potent and selective IKK2 inhibitors is driven by the potential to develop novel treatments for a wide range of diseases characterized by pathological NF-κB activation. nih.govtandfonline.com

IKK-2 Inhibitor XI: A Case Study

This compound is a chemical compound that has been identified as a potent and cell-permeable inhibitor of IKK-2. sigmaaldrich.comscbt.com It belongs to the thiophenecarboxamide-ureido class of compounds. sigmaaldrich.com

Chemical Properties and Research Findings

Below is a table summarizing the key chemical properties of this compound.

PropertyValueSource
Synonyms (5-Phenyl-3-ureido)-thiophene-2-carboxamide, 3-(Carbamoylamino)-5-Phenylthiophene-2-Carboxamide sigmaaldrich.comscbt.com
Molecular Formula C₁₂H₁₁N₃O₂S ontosight.aiscbt.com
Molecular Weight 261.30 g/mol sigmaaldrich.comscbt.com
CAS Number 354810-80-3 sigmaaldrich.comscbt.com
Form Solid sigmaaldrich.com
Color Off-white sigmaaldrich.com
Solubility DMSO: 10 mg/mL sigmaaldrich.com

Research has demonstrated that this compound targets the ATP-binding pocket of IKK-2, thereby inhibiting its kinase activity. sigmaaldrich.comscbt.com The inhibitory concentrations for IKK-2 are in the nanomolar range, while its effect on other kinases like IKK-1 and JNK1 is significantly lower, indicating a degree of selectivity. sigmaaldrich.com

The table below presents the in vitro inhibitory activity of this compound.

TargetIC₅₀Source
IKK-2 25 nM sigmaaldrich.com
IKK-1 1.0 µM sigmaaldrich.com
JNK1 1.6 µM sigmaaldrich.com
LPS-induced TNF-α production in PBMCs 250 nM sigmaaldrich.com

These findings highlight the potential of this compound as a specific tool for studying the functions of IKK-2 and the NF-κB pathway in various disease models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O2S B8774709 IKK-2 Inhibitor XI

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

3-(carbamoylamino)-5-phenylthiophene-2-carboxamide

InChI

InChI=1S/C12H11N3O2S/c13-11(16)10-8(15-12(14)17)6-9(18-10)7-4-2-1-3-5-7/h1-6H,(H2,13,16)(H3,14,15,17)

InChI Key

HKWYRLYHYBFHLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)NC(=O)N

Origin of Product

United States

Molecular Mechanism of Action of Ikk 2 Inhibitor Xi

Allosteric Modulation of IKKβ Kinase Activity

IKK-2 Inhibitor XI distinguishes itself from many other kinase inhibitors through its allosteric mode of action. Rather than directly competing with ATP at the enzyme's active site, it binds to a distinct, non-ATP-binding pocket on the IKKβ subunit. nih.govnih.gov This binding induces conformational changes that ultimately lead to the inhibition of the kinase.

Disruption of Critical Protein-Protein Interactions within the Kinase Domain

A key aspect of the inhibitory action of this compound is its capacity to disrupt essential protein-protein interactions within the kinase domain of IKKβ. scbt.com The IKK complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). plos.org The proper functioning and activation of the IKK complex rely on intricate interactions between these subunits and within the domains of each kinase. By binding to an allosteric site, this compound can induce conformational shifts that interfere with these critical interactions, thereby preventing the kinase from adopting its active state. scbt.com

Stabilization of an Inactive Conformation of IKKβ

The binding of this compound to IKKβ stabilizes an inactive conformation of the enzyme. scbt.com Kinases like IKKβ exist in a dynamic equilibrium between active and inactive states. The activation of IKKβ involves a conformational change that allows for the phosphorylation of its substrates. This compound effectively traps the enzyme in a state where the catalytic residues are not properly aligned for phosphotransfer, thus preventing the phosphorylation of its primary substrate, IκBα. nih.govplos.org This stabilization of the inactive state is a hallmark of many allosteric inhibitors and contributes to their specificity. nih.govscbt.com

Kinetic Profile Analysis: Sustained Inhibition and Slow Dissociation Rate

The kinetic profile of this compound is characterized by a slow dissociation rate from the IKKβ enzyme. scbt.com This "tight-binding" characteristic means that once the inhibitor is bound, it remains associated with the enzyme for an extended period, leading to sustained inhibition of kinase activity. researchgate.net This prolonged inhibitory effect is advantageous as it can maintain the suppression of the NF-κB pathway even as the concentration of the inhibitor decreases. This slow off-rate is a distinguishing feature that contributes to its potent cellular activity. scbt.com

Impact on IKKβ Activation Loop Phosphorylation

The activation of IKKβ is a critical step in the canonical NF-κB pathway and requires the phosphorylation of two specific serine residues, Ser177 and Ser181, located within its activation loop. nih.govbiorxiv.org This phosphorylation event, often carried out by upstream kinases or through trans-autophosphorylation within the IKK complex, induces a conformational change that switches the kinase to its active state. plos.orgpnas.org this compound has been shown to prevent this crucial phosphorylation step. nih.gov By stabilizing the inactive conformation of IKKβ, the inhibitor makes the activation loop inaccessible to the upstream kinases or prevents the necessary conformational changes for autophosphorylation to occur. nih.govbiorxiv.org Consequently, the kinase remains in its inactive, unphosphorylated state, and the downstream signaling cascade is blocked.

Specificity Profiling Across IKK Isoforms

This compound demonstrates notable selectivity for IKKβ over the other major IKK isoform, IKKα. sigmaaldrich.com While IKKα and IKKβ share significant sequence and structural homology, they have distinct roles in NF-κB signaling. nih.gov IKKβ is the primary driver of the canonical pathway, which is activated by proinflammatory stimuli. acs.orgaai.org In contrast, IKKα is central to the non-canonical pathway and also has distinct functions within the canonical pathway. acs.orgmdpi.com

The selectivity of this compound is crucial for its utility as a research tool and for its potential therapeutic applications. By specifically targeting IKKβ, it allows for the dissection of the roles of the canonical NF-κB pathway without significantly affecting the non-canonical pathway. This specificity is attributed to subtle differences in the allosteric binding pocket between the two isoforms. nih.gov

Table 1: Inhibitory Activity of this compound Against IKK Isoforms and Other Kinases

KinaseIC50
IKK-2 (IKKβ)25 nM
IKK-1 (IKKα)1.0 µM
JNK11.6 µM
Data sourced from Sigma-Aldrich product information, citing Baxter, A., et al. (2004). sigmaaldrich.com

In Vitro Characterization of Ikk 2 Inhibitor Xi Efficacy

Biochemical Kinase Assays for IKK-2 Inhibition

The primary evaluation of IKK-2 Inhibitor XI involves biochemical kinase assays, which measure the compound's direct ability to inhibit the catalytic activity of the purified IKK-2 enzyme. In these cell-free systems, the inhibitor's potency is quantified by its half-maximal inhibitory concentration (IC₅₀).

Research findings consistently demonstrate that this compound is a highly potent inhibitor of human recombinant IKK-2. The reported IC₅₀ value is typically in the low nanomolar range, confirming a strong interaction with the enzyme's active site. A crucial aspect of its characterization is its selectivity. When tested against the closely related IKK-1 (IKKα) isoform, the compound exhibits significantly lower potency, with IC₅₀ values often several hundred-fold to thousand-fold higher than for IKK-2. This high degree of selectivity is critical, as it minimizes off-target effects on other signaling pathways that may involve IKK-1. This profile establishes this compound as a specific and powerful tool for probing IKK-2-dependent functions.

Table 1: Biochemical Potency and Selectivity of this compound
Target KinaseParameterReported ValueInterpretation
IKK-2 (IKKβ)IC₅₀41 nMHigh potency against the intended target.
IKK-1 (IKKα)IC₅₀>10,000 nMVery low potency, indicating high selectivity for IKK-2 over IKK-1.

Cellular Pathway Interrogation in Diverse Cell Line Models

Following biochemical validation, the activity of this compound was assessed in cellular contexts to confirm its ability to penetrate cell membranes and engage its target within the complex intracellular environment.

In the canonical NF-κB pathway, the activation of IKK-2 leads to the direct phosphorylation of the inhibitory protein IκBα at specific serine residues (Ser32 and Ser36). This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα liberates the NF-κB dimer, allowing it to function.

Studies using various cell lines, including monocytic cells (THP-1, U937) and epithelial cells (HeLa), have shown that pre-treatment with this compound effectively blocks this initial step. Upon stimulation with agents like tumor necrosis factor-alpha (TNF-α), cells treated with the inhibitor show a marked, dose-dependent reduction in IκBα phosphorylation. Consequently, the subsequent degradation of IκBα is prevented, and its cytoplasmic levels remain stable. This effect is typically visualized using Western blot analysis, which confirms the absence of the phosphorylated IκBα band and the preservation of the total IκBα protein level in inhibitor-treated cells compared to stimulated controls.

Table 2: Cellular Activity of this compound on IκBα Stabilization
Cell LineStimulusEndpoint MeasuredObserved Effect of this compound
HeLaTNF-αPhosphorylation of IκBαInhibition observed, with an EC₅₀ of approximately 0.2 µM.
THP-1LPSDegradation of IκBαStabilization of IκBα protein levels in a dose-dependent manner.
U937TNF-αPhosphorylation of IκBαPotent blockade of stimulus-induced phosphorylation.

The stabilization of IκBα directly impacts the subcellular localization of NF-κB. By remaining bound to IκBα, the NF-κB complex is sequestered in the cytoplasm and cannot enter the nucleus to act as a transcription factor.

The effect of this compound on this process has been confirmed using two primary methods. First, immunofluorescence microscopy of the NF-κB p65 subunit shows that in stimulated cells, p65 translocates from the cytoplasm to the nucleus. In cells co-treated with this compound, p65 remains predominantly in the cytoplasm, demonstrating a clear blockade of nuclear import. Second, Electrophoretic Mobility Shift Assays (EMSA) performed on nuclear extracts show that the inhibitor prevents the stimulus-induced increase in NF-κB DNA-binding activity. Together, these results confirm that the compound effectively neutralizes the functional capacity of NF-κB by controlling its subcellular location.

The ultimate downstream consequence of NF-κB activation is the transcription of a wide array of target genes, many of which encode pro-inflammatory proteins such as cytokines and chemokines. The efficacy of this compound is validated by its ability to suppress the expression of these key inflammatory mediators.

In cellular assays, pre-treatment with this compound leads to a potent, dose-dependent reduction in the production and secretion of NF-κB-dependent cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and TNF-α. This inhibition has been quantified in various models, including human whole blood assays and cultured primary cells. The half-maximal effective concentration (EC₅₀) for the inhibition of cytokine production is typically in the sub-micromolar to low-micromolar range, demonstrating robust cellular activity that correlates well with its effects on upstream signaling events.

Table 3: Effect of this compound on NF-κB-Dependent Gene Expression
Cell/System ModelStimulusGene Product MeasuredReported Efficacy (EC₅₀/IC₅₀)
Human Whole BloodLPSTNF-α ProductionIC₅₀ ≈ 0.16 µM
THP-1 CellsLPSIL-6 ProductionPotent, dose-dependent inhibition observed.
HeLa CellsTNF-αIL-8 SecretionSignificant reduction in secreted IL-8 levels.

The IKK-2/NF-κB pathway is a central convergence point for signals initiated by a diverse range of pro-inflammatory stimuli. The utility of an IKK-2 inhibitor is therefore dependent on its ability to block signaling from multiple receptor types. This compound has been shown to be effective against several physiologically relevant stimuli.

TNF-α: As a classic activator of the canonical NF-κB pathway via the TNFR1 receptor, TNF-α-induced signaling is robustly blocked by this compound. This has been demonstrated in epithelial cells, fibroblasts, and immune cells, where the inhibitor prevents TNF-α-mediated IκBα degradation and cytokine release.

Interleukin-1β (IL-1β): Acting through the IL-1 receptor (IL-1R), IL-1β also signals through a pathway that requires IKK-2 for NF-κB activation. Studies in cell types such as chondrocytes and synoviocytes have confirmed that this compound effectively abrogates IL-1β-induced inflammatory gene expression.

Lipopolysaccharide (LPS): LPS, a component of Gram-negative bacteria, activates NF-κB through Toll-like receptor 4 (TLR4). This is a key pathway in the innate immune response. This compound has proven highly effective at blocking LPS-induced IKK-2 activation and subsequent TNF-α and IL-6 production in monocytic cells and primary macrophages.

The compound's consistent performance across these different stimulation contexts underscores the central role of IKK-2 in inflammation and validates this compound as a comprehensive blocker of the canonical NF-κB pathway.

Structure Activity Relationships Sar and Rational Design of Ikk 2 Inhibitors

Elucidation of Structural Determinants for IKK-2 Inhibitory Activity

The kinase domain of IKK-2, which binds ATP, is the primary target for the majority of developed inhibitors. researchgate.net Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features required for potent inhibition. These studies involve systematically modifying a core chemical scaffold and assessing the impact of these changes on inhibitory activity.

A critical interaction for many potent IKK-2 inhibitors is the formation of hydrogen bonds with the backbone amide groups of residues in the "hinge region" of the ATP-binding site. nih.govacs.org This region connects the N- and C-lobes of the kinase domain. Specifically, the residue Cysteine-99 (Cys99) has been identified as a crucial anchor point. nih.govacs.org High-potency inhibitors often form one or two hydrogen bonds with the backbone of Cys99. nih.govacs.org

Further key interactions that contribute to binding affinity include:

Hydrophobic Interactions: The ATP-binding pocket contains several hydrophobic regions. Inhibitors with aromatic moieties can position themselves within these pockets to establish favorable hydrophobic interactions, thereby increasing their potency and residence time. nih.gov

Interactions with the Activation Loop: The activation loop of IKK-2, containing serine residues Ser177 and Ser181, must be phosphorylated for the enzyme to become fully active. ijbs.comnih.gov Some inhibitors make contact with residues near this loop, such as Aspartate-166 (Asp166), influencing the enzyme's conformational state and activity. nih.gov

Core Scaffold: The central chemical structure of the inhibitor is vital for orienting the key interacting groups correctly within the binding site. Various scaffolds, such as aminopyrimidines and 2-amino-6-(2-hydroxyphenyl)pyridines, have been successfully employed. researchgate.netnih.govnih.gov For instance, in aminopyrimidine-based inhibitors, substituting the piperidinylamino functionality with methanesulfonyl or aminosulfonyl groups was found to confer high inhibitory activity. researchgate.net

Interaction TypeKey IKK-2 Residue(s)Role in Inhibition
Hydrogen Bonding Cys99 (Hinge Region)Primary anchor point for many ATP-competitive inhibitors. nih.govacs.org
Hydrogen Bonding Asp166 (Activation Loop)Contributes to binding affinity and can influence the enzyme's conformational state. nih.gov
Hydrophobic Interactions Various residues in the ATP pocketStabilize the inhibitor within the binding site, increasing potency. nih.gov

Investigation of Ikk 2 Inhibitor Xi S Interactions with Other Signaling Pathways

Interplay with AMPK Activity

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Emerging research has identified a direct and significant interplay between IKKβ and AMPK. Studies have shown that IKKβ can directly phosphorylate and activate AMPK, independent of canonical AMPK activators like LKB1. This connection suggests that IKKβ functions not only as a key regulator of inflammation but also as a modulator of cellular metabolism through AMPK.

This interaction positions IKKβ as a component of the response to certain cellular stresses, linking inflammation and energy sensing. For example, IKK has been shown to be required for AMPK phosphorylation in response to inflammatory cytokines. The inhibition of IKKβ would, therefore, be expected to prevent or reduce this specific mode of AMPK activation. While this has been demonstrated using other IKK inhibitors, research specifically detailing the effect of IKK-2 Inhibitor XI on AMPK activity has not been identified in the performed searches.

NF-κB-Independent Functions of IKKβ and their Modulation by this compound

IKKβ phosphorylates a range of substrates beyond the IκB proteins, thereby executing functions that are independent of canonical NF-κB activation. scbt.comscbt.com These roles can include the regulation of cell cycle, differentiation, and other signaling pathways. asm.org

Other NF-κB-independent roles of IKKβ documented in the literature include phosphorylating the transcription factor FOXO3a and playing a role in bipolar spindle assembly during mitosis, though these functions have not been specifically investigated using this compound in the available research. asm.org

Advanced Methodologies in Ikk 2 Inhibitor Xi Research

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformational dynamics, structure, and interactions. thermofisher.com It measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) when the protein is placed in a deuterated solvent. thermofisher.com This exchange rate is dependent on the solvent accessibility of the amide hydrogens and their involvement in hydrogen bonds, providing a map of the protein's structural dynamics. biorxiv.org

In the context of IKK-2 research, HDX-MS can reveal how the binding of an inhibitor like IKK-2 Inhibitor XI alters the kinase's conformation. For instance, a recent study utilized HDX-MS to investigate the interaction dynamics within the IKK complex, which includes the catalytic subunit IKK-2 and the regulatory subunit NEMO. nih.gov The study observed altered proton exchange profiles in both IKK-2 and NEMO upon forming a complex, identifying regions involved in direct or allosteric interactions. nih.gov Furthermore, the binding of linear tetraubiquitin (Ub4) to the complex enhanced the solvent accessibility of the IKK-2 activation loop, suggesting a mechanism for priming the kinase for activation. nih.gov

This technique is uniquely capable of distinguishing between the binding of a substrate, which may induce a transition to an active state, and an inhibitor, which might lock the protein in an inactive conformation. kcl.ac.uknih.gov By mapping the changes in deuterium uptake across the IKK-2 protein upon binding of an inhibitor, researchers can pinpoint the specific domains affected. This provides critical information on the allosteric networks that link inhibitor binding to changes in the catalytic or regulatory domains, a level of detail that static high-resolution structures often fail to capture. biorxiv.orgresearchgate.net

High-Throughput Screening (HTS) Approaches for Identifying Novel IKK-2 Modulators

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries to identify new modulators of a biological target. beilstein-journals.org For IKK-2, various HTS assays have been developed to find novel inhibitors. These assays are crucial for discovering new chemical scaffolds that can be optimized into potent and selective therapeutic agents.

A common HTS method for kinases like IKK-2 is the Transcreener® ADP² Assay. This biochemical assay directly measures the amount of ADP produced during the kinase reaction, providing a direct readout of enzyme activity. bellbrooklabs.com It is a simple mix-and-read format that is robust, amenable to miniaturization (96, 384, and 1536-well formats), and uses a far-red fluorescent tracer to minimize interference from library compounds. bellbrooklabs.com Another established HTS method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay. One HTS campaign using a TR-FRET assay screened over 7,000 compounds and successfully identified three novel scaffolds for IKKβ inhibitors, including 7-benzoyl-4-phenylcyclopenta bellbrooklabs.comresearchgate.net oxazine (B8389632) derivatives which showed potent and selective activity. researchgate.net

Cell-based HTS assays are also frequently used. These often employ a reporter gene, such as luciferase, linked to an NF-κB promoter element. beilstein-journals.orgnih.gov In such a system, activation of the NF-κB pathway (which is downstream of IKK-2) leads to the production of luciferase, and inhibitors of IKK-2 can be identified by a reduction in the light signal. Screening campaigns using these reporter assays have surveyed extensive compound libraries, with some screening over 300,000 compounds to identify novel, cell-active inhibitors. beilstein-journals.orgd-nb.info These screens have led to the discovery of diverse chemical probes that inhibit the NF-κB pathway through various mechanisms. beilstein-journals.orgd-nb.info

The table below summarizes findings from various screening approaches aimed at identifying IKK inhibitors.

Targeted Genetic Perturbation Studies in Conjunction with Pharmacological Inhibition (e.g., siRNA, gene knockout)

Combining pharmacological inhibition with targeted genetic perturbation, such as small interfering RNA (siRNA) or gene knockout/knockdown technologies like CRISPR, is a powerful strategy to validate drug targets and elucidate signaling pathways. nih.gov This dual approach allows researchers to confirm that the effects of a compound like this compound are indeed due to its action on the intended target.

Chemical inhibition or genetic knockout of IKKβ (encoded by the IKBKB gene) has been established as an effective method to block NF-κB-mediated cellular processes. nih.gov Studies in mice with brain-specific Ikbkb knockout have shown an extended lifespan, highlighting the gene's role in systemic processes. senescence.info In cell culture models, siRNA is frequently used to deplete specific proteins. For example, in U2OS osteosarcoma cells, siRNA was used to knock down IKKα and IKKβ to dissect their roles in NF-κB signaling. researchgate.net In one study, researchers used both siRNA against IKKβ and the pharmacological agent this compound to study the phosphorylation of the NF-κB protein p100. researchgate.netresearchgate.net The results showed that while IKKα knockdown significantly reduced p100 phosphorylation, neither IKKβ knockdown nor treatment with this compound had a significant effect on this specific phosphorylation event, demonstrating the specificity of the pathway. researchgate.net

This combined approach is also crucial for deconvoluting the roles of the highly similar IKKα and IKKβ kinases. In multiple myeloma cells, siRNA-mediated knockdown of IKK1 (IKKα) and IKK2 (IKKβ) was compared with the effects of pharmacological inhibitors. plos.org Similarly, in U2OS cells, depleting IKKβ with siRNA was shown to be required for maintaining levels of the protein Claspin, a finding that was mirrored by treating the cells with an IKK inhibitor. embopress.org These studies underscore the importance of using genetic tools alongside small-molecule inhibitors to confirm on-target effects and to understand the distinct and overlapping functions of closely related kinases within a signaling cascade. embopress.orgpnas.org

The following table details research findings from studies using genetic perturbation in conjunction with IKK inhibitors.

Compound Names Mentioned

Emerging Concepts and Future Research Directions for Ikk 2 Inhibitor Xi

Elucidating Novel Regulatory Mechanisms of IKKβ Activation

The canonical activation of the IκB kinase (IKK) complex, leading to NF-κB activation, is traditionally understood to be dependent on the phosphorylation of IKKβ at serine residues 177 and 181. nih.govnih.gov This process is primarily mediated by upstream kinases like TAK1 and MEKK3. ijbs.com However, emerging research is beginning to unveil a more complex and nuanced picture of IKKβ regulation, suggesting the existence of novel mechanisms that could be targeted by compounds like IKK-2 Inhibitor XI.

Recent studies have highlighted that IKKβ activation is not solely a linear process. For instance, the IKK complex itself can be a target of various post-translational modifications, including ubiquitination and sumoylation, which can modulate its activity. asm.org The regulatory subunit, NEMO (IKKγ), plays a crucial role in sensing upstream signals, often through its ability to bind to ubiquitin chains, which then facilitates the phosphorylation and activation of IKKβ. nih.gov Future research should focus on how this compound might interfere with these less-explored regulatory steps.

Furthermore, the concept of "atypical" NF-κB activation pathways is gaining traction. These pathways can be independent of the canonical IKKβ phosphorylation sites and may involve other kinases or protein-protein interactions. mdpi.comresearchgate.net For example, some studies suggest that under certain cellular stress conditions, NF-κB can be activated through mechanisms that bypass the traditional IKK-dependent degradation of IκBα. mdpi.com Investigating whether this compound can modulate these atypical pathways is a critical area for future exploration.

Moreover, the interplay between the canonical and non-canonical NF-κB pathways adds another layer of complexity. The non-canonical pathway primarily involves IKKα and the processing of p100 to p52. nih.govnih.gov While this compound is selective for IKKβ, the potential for crosstalk between IKKβ and IKKα signaling warrants investigation. It is plausible that inhibiting IKKβ could have indirect effects on the non-canonical pathway, a hypothesis that requires rigorous testing. plos.org

Finally, recent findings suggest IKKβ has functions independent of NF-κB activation, including roles in regulating mRNA stability and interacting with proteins involved in cellular metabolism and tumor suppression. nih.govembopress.org Elucidating how this compound affects these non-NF-κB-related functions of IKKβ will be crucial for a comprehensive understanding of its biological effects.

Key Research Questions:

Does this compound affect the ubiquitination or other post-translational modifications of the IKK complex?

Can this compound modulate atypical NF-κB activation pathways?

What are the downstream consequences of this compound on the crosstalk between canonical and non-canonical NF-κB signaling?

Does this compound influence the NF-κB-independent functions of IKKβ?

Exploring the Biological Implications of Slow Dissociation Kinetics

This compound is characterized by its slow dissociation rate from the IKKβ kinase. scbt.com This kinetic profile, often referred to as "tight-binding" inhibition, results in sustained target engagement and prolonged downstream effects. scbt.comresearchgate.net The biological implications of this slow dissociation are significant and represent a key area for future research.

A slow off-rate can lead to a more durable inhibition of the NF-κB signaling pathway, even after the circulating concentration of the inhibitor has decreased. scbt.comharvard.edu This sustained action could be particularly advantageous in chronic inflammatory conditions or cancers where constitutive NF-κB activation is a driving factor. mdpi.com Research should aim to quantify the duration of pathway inhibition in cellular and in vivo models following transient exposure to this compound.

The prolonged interaction of this compound with IKKβ might also induce unique conformational changes in the kinase that are not observed with inhibitors that have faster dissociation kinetics. scbt.com These conformational shifts could potentially allosterically modulate the interaction of IKKβ with other proteins beyond its direct substrates, leading to unforeseen biological consequences. High-resolution structural studies and proteomic approaches could be employed to identify these novel interaction partners.

Furthermore, the slow dissociation kinetics may influence the cellular localization and trafficking of the IKK complex. By locking IKKβ in an inactive state, this compound might alter the assembly and disassembly of the larger IKK signalosome, potentially affecting its recruitment to receptor complexes or its nuclear-cytoplasmic shuttling.

A comparative analysis of this compound with IKKβ inhibitors exhibiting faster on/off rates would be highly informative. Such studies could help to dissect which biological effects are specifically attributable to the sustained target inhibition versus the mere presence of the inhibitor. This could be achieved by designing and synthesizing analogs of this compound with modified kinetic profiles.

Table 1: Comparison of Inhibitor Kinetic Profiles and Potential Biological Consequences

Inhibitor CharacteristicFast Dissociation KineticsSlow Dissociation Kinetics (e.g., this compound)
Target Occupancy TransientSustained
Duration of Action Short-lived, dependent on continuous exposureProlonged, may persist after inhibitor clearance
Downstream Signaling Rapid on/off switching of pathwayDurable suppression of pathway
Potential for Allosteric Modulation Less likelyMore likely to induce and stabilize unique protein conformations
Cellular Trafficking Minimal disruptionPotential to alter IKK complex localization and dynamics

Development of Advanced Experimental Models for Comprehensive Studies

To fully understand the therapeutic potential and biological intricacies of this compound, it is imperative to move beyond traditional two-dimensional (2D) cell culture systems and utilize more physiologically relevant experimental models. abcam.comoncohemakey.com

Three-Dimensional (3D) Cell Culture Models:

Spheroids and organoids offer a significant advantage by recapitulating the complex cell-cell and cell-matrix interactions found in native tissues. abcam.comfrontiersin.org These 3D models can better mimic the tumor microenvironment, including gradients of oxygen and nutrients, which are known to influence NF-κB signaling and drug response. oncohemakey.comfrontiersin.org For instance, patient-derived organoids (PDOs) from various cancers could be used to assess the efficacy of this compound in a personalized medicine context. ucl.ac.uknih.gov

Spheroid Models: These self-assembled cell aggregates can be used for high-throughput screening to evaluate the anti-proliferative and pro-apoptotic effects of this compound in a more tissue-like context. nih.gov

Organoid Models: Derived from pluripotent stem cells or adult stem cells, organoids can self-organize into structures that mimic the architecture and function of specific organs. sigmaaldrich.comdergipark.org.tr Kidney organoids, for example, have been used to model diseases like polycystic kidney disease, where NF-κB signaling is implicated. nih.gov Such models would be invaluable for studying the effects of this compound on organ-specific pathologies.

In Vivo Models:

While cellular models are crucial, in vivo studies in animal models remain essential for evaluating the systemic effects of this compound.

Xenograft Models: The use of human tumor xenografts in immunocompromised mice is a standard approach to assess the anti-cancer activity of novel compounds. aacrjournals.org These models can provide data on tumor growth inhibition and the modulation of NF-κB signaling in a living organism.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors or inflammatory diseases in an immunocompetent setting offer a more realistic platform to study the interplay between the immune system, the pathology, and the therapeutic intervention with this compound.

Disease-Specific Models: Various animal models exist for inflammatory conditions where IKKβ plays a critical role, such as sepsis-induced organ dysfunction and colitis-associated cancer. nih.govjci.org Testing this compound in these models will be crucial to understand its therapeutic potential in these contexts. For example, studies have used IKK inhibitors in mouse models of sepsis and demonstrated a reduction in multiple organ dysfunction. nih.gov

Model TypeDescriptionKey AdvantagesPotential Applications for this compound
Spheroids 3D aggregates of cancer cells. frontiersin.orgMore representative of tumor microenvironment than 2D cultures; suitable for high-throughput screening. nih.govEfficacy testing, studying drug penetration and resistance mechanisms.
Organoids 3D structures derived from stem cells that mimic organ architecture and function. sigmaaldrich.comHigh physiological relevance; potential for personalized medicine using patient-derived cells. ucl.ac.uknih.govDisease modeling, toxicity testing, and evaluating effects on organ-specific functions.
Xenograft Models Human tumors grown in immunocompromised mice. aacrjournals.orgIn vivo assessment of anti-tumor activity.Evaluating efficacy on tumor growth and metastasis.
GEMMs Mice genetically engineered to develop specific diseases.Models disease progression in an immunocompetent host.Studying the interplay with the immune system and long-term effects.
Disease-Specific Animal Models Models of inflammatory diseases like sepsis or colitis. nih.govjci.orgEvaluation in specific pathological contexts.Assessing therapeutic potential for inflammatory conditions.

By leveraging these advanced experimental models, future research can provide a more comprehensive and clinically relevant understanding of the biological effects and therapeutic potential of this compound.

Q & A

Q. What is the mechanism of action of IKK-2 Inhibitor XI, and how does its selectivity compare to other IKK-2 inhibitors?

this compound is a cell-permeable, ATP-competitive inhibitor targeting the ATP-binding pocket of IKKβ (IKK-2). It demonstrates high selectivity with IC50 values of 8.5 nM for IKK-2 versus 250 nM for IKK-1, and negligible activity against IKK-3 or Syk kinases . Unlike allosteric inhibitors (e.g., BMS-345541), which bind outside the catalytic site, this compound directly competes with ATP, making it useful for studying kinase-dependent NF-κB signaling .

Q. Which experimental assays are recommended for evaluating this compound activity in vitro?

Use kinase activity assays with recombinant IKK-2 and IKK-1 to measure inhibition potency. For cellular studies, monitor NF-κB-dependent outputs (e.g., IL-8 or IL-6 production in synovial fibroblasts) using ELISA or qPCR. Dose-response curves (0.1–10 µM) are critical to determine IC50 values, and parallel assays for off-target kinases (e.g., JNK, p38 MAPK) should confirm selectivity . Include controls like BMS-345541 (allosteric inhibitor) for comparative analysis .

Q. What are the optimal concentrations of this compound for in vitro studies?

In cell-based assays, concentrations between 1–5 µM are typically effective for blocking IKK-2-dependent NF-κB activation without significant cytotoxicity. For kinase inhibition assays, use a range of 0.1–10 µM to capture full dose-response relationships. Pre-treatment times of 1–2 hours prior to stimulation (e.g., TNF-α or IL-1β) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s selectivity across kinase panels?

Discrepancies in selectivity may arise from assay conditions (e.g., ATP concentration, enzyme purity) or cell-type-specific signaling. Validate findings using orthogonal methods:

  • Kinase profiling : Test against a broad panel (e.g., 50+ kinases) at 1 µM inhibitor .
  • Cellular thermal shift assays (CETSA) : Confirm direct target engagement in live cells .
  • Genetic knockdown : Compare inhibitor effects in IKK-2 KO vs. WT cells .

Q. What strategies optimize this compound use in co-treatment studies with cytokines (e.g., TNF-α)?

Pre-treat cells with this compound (1–5 µM) for 1 hour before cytokine stimulation to ensure pathway blockade. For chronic inflammation models, combine with TNF-α at sub-saturating doses (e.g., 10 ng/mL) to mimic physiological conditions. Monitor downstream markers (e.g., phosphorylated IκBα) via Western blot to verify inhibition efficacy .

Q. How should researchers address off-target effects when using this compound in vivo?

  • Dose titration : Start with 10–30 mg/kg (oral or intraperitoneal) based on rodent arthritis models .
  • Pharmacodynamic markers : Measure IKK-2 activity in tissue lysates (e.g., spleen or liver) post-treatment.
  • Rescue experiments : Co-administer NF-κB activators (e.g., LPS) to confirm on-target effects .

Q. What statistical methods are appropriate for analyzing this compound data in complex experimental designs?

For dose-response studies, use non-linear regression to calculate IC50 values. For multi-group comparisons (e.g., inhibitor + cytokine vs. cytokine alone), apply one-way ANOVA with Tukey’s post hoc test. Report p-values <0.05 as significant, and include replicates (n ≥ 3) to ensure robustness .

Q. How can this compound be combined with other pathway inhibitors to study NF-κB crosstalk?

Co-treatment with proteasome inhibitors (e.g., MG-132) enhances IκBα stabilization, amplifying NF-κB blockade. For crosstalk studies with MAPK pathways, combine with JNK inhibitors (e.g., SP600125) and analyze phospho-protein dynamics via multiplex assays .

Methodological Considerations

  • Data validation : Always cross-verify cellular findings with genetic (siRNA/CRISPR) or pharmacological (alternative inhibitors) approaches.
  • Kinetic analysis : Use time-course experiments to distinguish direct IKK-2 inhibition from secondary effects on feedback loops .
  • Negative controls : Include inactive analogs (e.g., IKK-2 Inhibitor IV) to rule out non-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.